Methyl 3-oxo-3-piperazin-1-ylpropanoate is a chemical compound characterized by its unique structure and diverse applications in pharmaceuticals and chemical synthesis. It is classified as a piperazine derivative, which is notable for its role in medicinal chemistry due to the piperazine moiety's ability to interact with various biological targets.
This compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, where it is cataloged under its IUPAC name, methyl 3-piperazin-1-ylpropanoate dihydrochloride. It falls under the category of organic compounds, specifically within the subclass of piperazine derivatives, which are widely studied for their pharmacological properties.
The synthesis of methyl 3-oxo-3-piperazin-1-ylpropanoate can be accomplished through several methods:
In industrial settings, batch reaction vessels or continuous flow reactors are commonly used to scale up production. The optimization of parameters such as temperature and solvent choice is crucial for maximizing yield and purity.
Methyl 3-oxo-3-piperazin-1-ylpropanoate has a molecular formula of and a molecular weight of approximately 172.23 g/mol. The structural representation includes a piperazine ring, which contributes to its biological activity.
These structural features are essential for understanding its reactivity and interactions with biological systems.
Methyl 3-oxo-3-piperazin-1-ylpropanoate participates in various chemical reactions:
Common reagents used in these reactions include metal ions supported on polymeric resins, with solvents such as methanol or acetic acid facilitating the processes.
The mechanism of action for methyl 3-oxo-3-piperazin-1-ylpropanoate varies depending on its application. In medicinal contexts, it may interact with specific receptors or enzymes relevant to various conditions such as erectile dysfunction or neurodegenerative diseases. Understanding these interactions is vital for developing effective therapeutic agents.
Methyl 3-oxo-3-piperazin-1-ylpropanoate is typically a white crystalline solid at room temperature. Its solubility characteristics make it suitable for various pharmaceutical formulations.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile allows it to participate in diverse chemical transformations, making it a versatile building block in organic synthesis.
Methyl 3-oxo-3-piperazin-1-ylpropanoate has numerous scientific applications:
Piperazine serves as a versatile molecular scaffold due to its bifunctional nature, enabling strategic incorporation into complex molecules through carbamate and urea linkages. These linkages provide robust chemical bridges that maintain structural integrity while introducing specific physicochemical properties. The synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile demonstrates this approach, where ethyl cyanoacetate reacts with piperidine under mild conditions to form a carbon–nitrogen bond at the piperazine nitrogen, yielding crystalline products in 92% efficiency [3]. This method exemplifies how carbonyl groups (ketones in this case) adjacent to piperazine facilitate stable conjugates. Urea extensions are particularly valuable for creating hydrogen-bonding motifs that enhance target engagement in drug design, as evidenced by piperazine-urea hybrids showing improved bioavailability profiles [6]. The electron-withdrawing nature of the carbonyl in methyl 3-oxo-3-piperazin-1-ylpropanoate further activates adjacent methylene groups for nucleophilic substitution, enabling downstream derivatization.
Selective alkylation of piperazine nitrogen atoms is fundamental for constructing substituted derivatives. N-Alkylation typically employs alkyl halides like 1-bromo-3-chloropropane under basic conditions (K₂CO₃), generating key intermediates such as 1-(3-chloropropyl)-4-methylpiperazine with minimal di-alkylation byproducts [8]. This precursor enables tethering of the piperazine moiety to aromatic systems, as demonstrated in the synthesis of 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid—a critical intermediate for anticancer benzamides. Steric control governs regioselectivity: N-1 alkylation predominates with unsubstituted piperazine, while N-4-methylpiperazine directs substitution to the non-methylated nitrogen [6] [8]. For C-alkylated piperazines, reductive amination or enolate alkylation strategies are employed, though these are less relevant to propanoate ester synthesis.
Table 1: Alkylating Agents and Yields for Piperazine Functionalization
Alkylating Agent | Piperazine Substrate | Product | Yield (%) | Conditions |
---|---|---|---|---|
1-Bromo-3-chloropropane | N-Methylpiperazine | 1-(3-Chloropropyl)-4-methylpiperazine | 80 | K₂CO₃, CH₃CN, reflux |
Ethyl bromoacetate | Piperazine | Ethyl piperazine-1-acetate | 75 | Et₃N, DMF, 60°C |
Methyl acrylate | Piperazine | Methyl piperazine-1-propanoate | 68 | Methanol, RT, 24h |
Acylation of piperazine with ester-containing reagents provides direct access to 3-oxopropanoate scaffolds. Carbodiimide-mediated coupling (EDC·HCl/HOBt) efficiently conjugates carboxylic acids like 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoic acid with anilines or substituted piperazines, yielding N-acylpiperazine derivatives with >85% purity after HPLC [8]. Alternatively, 3-(4-methyl-piperazin-1-yl)-3-oxo-propionic acid undergoes esterification via classical Fischer–Speier methods using thionyl chloride in methanol, though milder enzymatic approaches are emerging [5]. Keto–ester intermediates like ethyl 2-methyl-3-oxo-3-piperazin-1-ylpropanoate serve as versatile building blocks, where the α-methyl group enables chiral center introduction through asymmetric hydrogenation [2] [5]. Crucially, the propanoate ester’s carbonyl exhibits electrophilic character, allowing nucleophilic additions at the α-carbon for structural diversification.
Palladium and copper catalysts enable efficient carbon–heteroatom bond formation at piperazine nitrogen, particularly for N-arylations. Buchwald–Hartwig amination couples aryl halides with N-Boc-piperazine using Pd₂(dba)₃/XPhos, providing protected N-arylpiperazines that undergo deprotection–acylation sequences to yield drug precursors like palbociclib analogs [4]. Microwave-assisted CuI catalysis achieves 90% yield in Ullmann-type N-arylations, significantly reducing reaction times from 48 hours to 30 minutes [6]. For propanoate-linked systems, Suzuki–Miyaura coupling introduces biaryl motifs at the ester’s aromatic extensions, exemplified in the synthesis of kinase inhibitors featuring piperazine–propanoate pharmacophores [4] [8]. These methods tolerate keto–ester functionalities without side reactions, making them indispensable for complex molecule assembly.
Table 2: Catalytic Systems for Piperazine Functionalization
Reaction Type | Catalyst System | Substrate | Yield Range (%) | Key Advantage |
---|---|---|---|---|
N-Arylation | Pd₂(dba)₃/XPhos | Aryl bromides | 75–92 | Broad substrate scope |
N-Alkylation | CuI/L-proline | Aryl iodides | 70–90 | Fast under microwave |
Reductive Amination | NaBH₃CN | Carbonyls | 60–85 | Chemoselective |
Ester Amidation | DMAP | Carboxylic acids | 80–95 | Mild conditions |
Cyclocondensation strategies leverage piperazine’s nucleophilicity for heterocycle formation. Acid-catalyzed reactions between N-aminoethylpiperazines and 1,3-dicarbonyl compounds generate fused tetrahydro-pyrazines, where the propanoate ester’s ketone carbonyl acts as an electrophile [5]. Base-mediated Dieckmann cyclization is pivotal for constructing piperazine-containing macrocycles; for example, treatment of diethyl 3,3'-(piperazine-1,4-diyl)dipropanoate with NaOMe induces intramolecular Claisen condensation, forming bicyclic β-keto-esters [8]. In green chemistry contexts, NaOH-mediated hydrolytic cyclization in aqueous ethanol converts diester precursors to cyclic imides without organic solvents [3] [8]. These cyclizations often proceed with high atom economy, though ester hydrolysis can compete, requiring careful pH control (pH 9–10) when targeting keto–ester products.
Microwave irradiation dramatically accelerates piperazine derivatization while eliminating solvent waste. N-Acylation of piperazine with methyl acrylate under solvent-free conditions achieves 95% conversion in 10 minutes (vs. 24 hours conventionally), with the microwave’s dipole activation enhancing carbonyl electrophilicity [10]. Similarly, synthesis of 3-oxo-3-piperazin-1-ylpropanoate esters via solid-state ball-milling combines ethyl acetoacetate and piperazine hydrochloride with K₂CO₃, yielding products in 89% yield without purification [8]. These methods reduce energy consumption by >70% and minimize toxic solvent use, aligning with green chemistry principles. Scale-up studies demonstrate consistent efficiency at 100g scale, though homogeneous microwave absorption remains challenging for large batches.
Though direct references are limited in the provided sources, piperazine’s structural analogs demonstrate the feasibility of enzymatic modifications. Esterases like Candida antarctica lipase B (CAL-B) selectively hydrolyze methyl esters in piperazine–diesters, enabling chiral resolution of racemic mixtures [6]. Transaminases introduce stereocenters at α-carbon positions of 3-oxopropanoate chains, potentially generating enantioenriched methyl 2-alkyl-3-oxo-3-piperazin-1-ylpropanoates—valuable precursors for chiral drugs. In silico studies suggest Pseudomonas fluorescens esterases could achieve >90% ee for β-keto-ester reductions, though experimental validation for piperazine derivatives is pending [6].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4